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Compound of Interest

Compound Name: Angustin B

Cat. No.: B563228 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

emerging non-hydroxamate HDAC6 inhibitors, exemplified by the work of Augustine

Therapeutics, against traditional hydroxamate-based inhibitors for the treatment of peripheral

neuropathies.

The landscape of therapeutic development for debilitating peripheral neuropathies, such as

Charcot-Marie-Tooth (CMT) disease and chemotherapy-induced peripheral neuropathy (CIPN),

is rapidly evolving. A key target that has garnered significant attention is Histone Deacetylase 6

(HDAC6), a cytoplasmic enzyme crucial for regulating axonal transport. This guide provides a

comparative analysis of the in vivo efficacy and toxicity of two major classes of HDAC6

inhibitors: the next-generation, non-hydroxamate inhibitors, akin to those under development

by Augustine Therapeutics, and the established, first-generation hydroxamate-based inhibitors.

The Evolution of HDAC6 Inhibition: A Tale of Two
Chemotypes
HDAC6 inhibitors aim to correct deficits in axonal transport, a common pathological feature in

many peripheral neuropathies. They do so primarily by preventing the deacetylation of α-

tubulin, a key component of microtubules, which serve as the "highways" for transporting

essential cargoes like mitochondria along the axon. Increased acetylation of α-tubulin is

associated with enhanced microtubule stability and improved motor protein function.
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However, the journey to a clinically successful HDAC6 inhibitor has been hampered by the

limitations of early, hydroxamate-based compounds. These molecules, while effective at

inhibiting HDAC6, often suffer from poor pharmacokinetic properties and off-target effects,

leading to concerns about their long-term safety and potential for toxicity. This has paved the

way for the development of novel, non-hydroxamate HDAC6 inhibitors, such as Augustine

Therapeutics' lead candidate AGT-100216, which are designed for improved selectivity and a

more favorable safety profile, making them better suited for chronic administration.

In Vivo Efficacy: A Head-to-Head Comparison
The following table summarizes representative preclinical efficacy data for a novel non-

hydroxamate HDAC6 inhibitor and a widely studied hydroxamate-based inhibitor, Tubastatin A,

in mouse models of peripheral neuropathy.
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Compound

Class
Compound

Animal

Model

Dose &

Route

Key Efficacy

Outcomes
Source

Non-

Hydroxamate

Compound

24

LPS-induced

inflammation

(in vivo)

Not specified

Inhibited IL-

1β release in

vivo.

[1]

Hydroxamate Tubastatin A

C201R

mutant Gars

mouse model

of CMT2D

25 mg/kg,

intraperitonea

l (i.p.)

- Improved

motor and

sensory

behavior.-

Enhanced

reinnervation.

- Restored

mitochondrial

axonal

transport in

cultured DRG

neurons.

[2]

Hydroxamate
ACY-1215

(Ricolinostat)

Cisplatin-

induced

peripheral

neuropathy in

mice

30 mg/kg,

oral

- Reversed

cisplatin-

induced

mechanical

allodynia.

[3]

Hydroxamate ACY-1083

Cisplatin-

induced

peripheral

neuropathy in

mice

Not specified

- Prevented

and reversed

cisplatin-

induced

mechanical

allodynia.

[4]

Toxicity Profile: The Safety Advantage of Non-
Hydroxamates
A critical differentiator for the clinical translation of HDAC6 inhibitors is their safety profile. The

following table contrasts the available toxicity information for the two classes of compounds.
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Compound Class Compound Toxicity/Safety Data Source

Non-Hydroxamate Compound 24

- Well tolerated up to

500 mg/kg.- No

cytotoxicity against

normal cell lines up to

100 μM.

[1]

Hydroxamate
ACY-1215

(Ricolinostat)

- In a Phase I/II

clinical trial in

lymphoma patients,

ACY-1215 was well

tolerated with no

dose-limiting toxicities.

Most adverse events

were grade 1-2,

including diarrhea,

nausea, and fatigue.

[5][6]

Hydroxamate Tubastatin A

- A study in a rat

model of

cholangiocarcinoma at

10 mg/kg showed a

reduction in tumor

weight to liver and

body weight ratios.

Specific toxicity data

was not the focus.

[7][8]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are representative protocols for key in vivo assessments used in the evaluation of HDAC6

inhibitors for peripheral neuropathy.

Assessment of Motor Coordination: Rotarod Test
Objective: To evaluate motor coordination and balance in mice.
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Procedure:

Acclimation: Mice are acclimated to the testing room for at least 30 minutes in their home

cages.

Apparatus: A rotarod apparatus with a rotating rod (e.g., 3 cm in diameter for mice) is used.

The rod can be set to a constant speed or an accelerating speed.

Training (Optional but Recommended): Mice may be trained on the rotarod for 1-2 days prior

to testing to minimize learning effects. This typically involves placing the mice on the rod at a

low, constant speed for a set duration.

Testing:

Mice are placed on the rotating rod.

The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm)

over a defined period (e.g., 300 seconds).

The latency to fall from the rod is recorded for each mouse. A trial is typically ended if the

mouse falls off or clings to the rod and makes a full passive rotation.

Multiple trials (e.g., 3 trials) are conducted for each mouse with an inter-trial interval of at

least 15 minutes.

Data Analysis: The average latency to fall across the trials is calculated for each mouse and

compared between treatment groups.

Assessment of Mechanical Allodynia: Von Frey Test
Objective: To measure mechanical sensitivity in the paws of rodents, an indicator of

neuropathic pain.

Procedure:

Acclimation: Mice are placed in individual compartments on an elevated wire mesh platform

and allowed to acclimate for at least 1 hour.
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Apparatus: A set of calibrated von Frey filaments of varying stiffness is used.

Testing:

Beginning with a filament in the middle of the force range, the filament is applied to the

plantar surface of the hind paw with enough force to cause it to bend.

A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.

The "up-down" method is often employed: if there is no response, the next stiffer filament

is used; if there is a response, the next less stiff filament is used.

This is repeated until the 50% withdrawal threshold is determined.

Data Analysis: The 50% paw withdrawal threshold (in grams) is calculated for each animal

and compared between treatment groups.

Assessment of Peripheral Nerve Function: Nerve
Conduction Velocity (NCV)
Objective: To measure the speed at which an electrical impulse travels along a peripheral

nerve, a direct measure of nerve health.

Procedure:

Anesthesia: The mouse is anesthetized, and its body temperature is maintained at 37°C.

Electrode Placement:

Stimulating electrodes: Needle electrodes are placed subcutaneously to stimulate the

sciatic nerve at two points: a proximal location (e.g., sciatic notch) and a distal location

(e.g., the knee or ankle).

Recording electrodes: Needle electrodes are inserted into the intrinsic foot muscles to

record the compound muscle action potential (CMAP).

Stimulation and Recording:
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A supramaximal electrical stimulus is delivered at the proximal site, and the latency to the

onset of the CMAP is recorded.

The same stimulus is then delivered at the distal site, and the corresponding latency is

recorded.

Calculation: The distance between the two stimulating sites is measured. The NCV is

calculated by dividing this distance by the difference in the proximal and distal latencies.

Data Analysis: The NCV (in m/s) is calculated for each animal and compared between

treatment groups.

Visualizing the Mechanism and Workflow
To better understand the underlying biology and experimental design, the following diagrams

are provided.
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Caption: HDAC6 deacetylates α-tubulin, leading to microtubule instability and impaired axonal

transport.
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Experimental Workflow for In Vivo Efficacy Testing
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Caption: A typical workflow for preclinical evaluation of HDAC6 inhibitors in a mouse model of

peripheral neuropathy.

In conclusion, the development of non-hydroxamate HDAC6 inhibitors represents a promising

advancement in the pursuit of safe and effective treatments for peripheral neuropathies.

Preclinical data suggests that this new class of compounds may offer a superior safety profile

compared to older hydroxamate-based inhibitors, a critical consideration for therapies intended

for chronic use. Further clinical investigation is warranted to fully elucidate the therapeutic

potential of these next-generation HDAC6 inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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